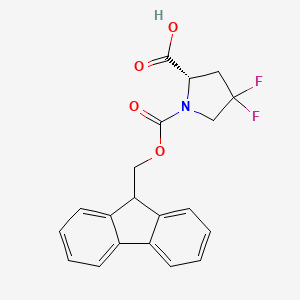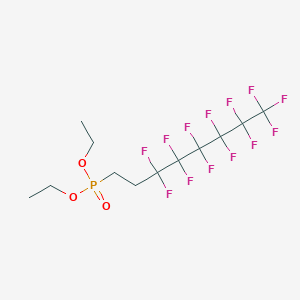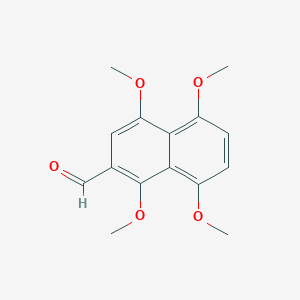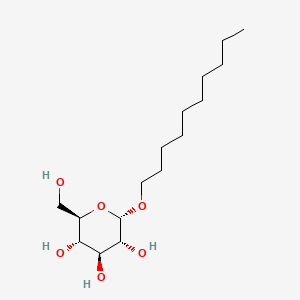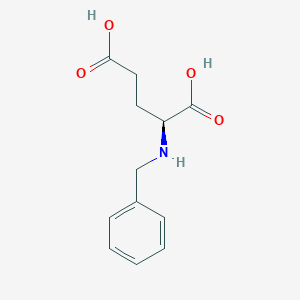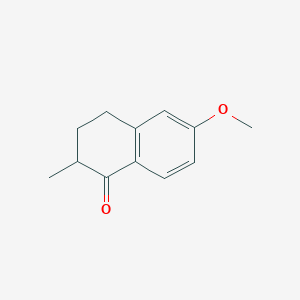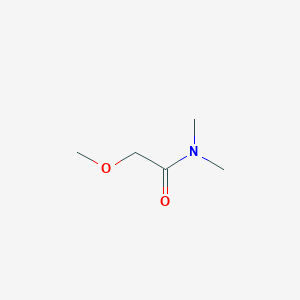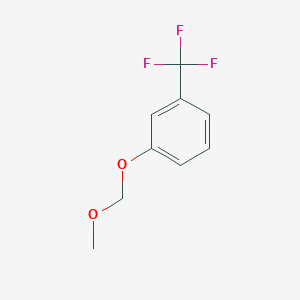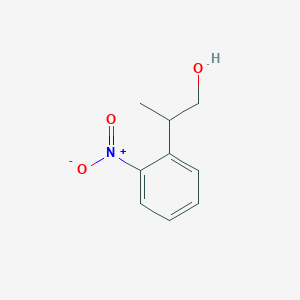
2-(2-硝基苯基)丙醇
描述
“2-(2-Nitrophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11NO3 . It is a liquid at 20°C and has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)propan-1-ol” consists of a propanol group attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 .Physical And Chemical Properties Analysis
“2-(2-Nitrophenyl)propan-1-ol” is a light yellow to brown clear liquid . It has a flash point of 143°C , a specific gravity of 1.21 , and a refractive index of 1.55 . Its maximum absorption wavelength is 390 nm .科学研究应用
Catalysis and Chemical Reactions
2-(2-Nitrophenyl)propan-1-ol and related compounds have been extensively studied for their roles in various chemical reactions and as components in catalysis. For instance:
- Biodiesel Production : Propan-2-ol, closely related to 2-(2-Nitrophenyl)propan-1-ol, was used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel, demonstrating high conversion rates from different vegetable oils (Modi et al., 2006).
- Solvatochromic Behavior : The compound 1-(p-dimethylaminophenyl)-2-nitroethylene, related to 2-(2-Nitrophenyl)propan-1-ol, exhibited solvatochromic behavior in binary solvent mixtures, indicating potential applications in understanding solute-solvent interactions (Giusti et al., 2009).
- Reductive Denitration : The related compound, propan-2-ol, was employed as a mild reductant in the Pd-catalyzed reductive denitration of nitroarenes, presenting a broad substrate scope and good functional-group compatibility (Kashihara et al., 2018).
Material Science and Corrosion Inhibition
The derivatives of 2-(2-Nitrophenyl)propan-1-ol are also significant in the field of material science and as corrosion inhibitors:
- Corrosion Inhibition : The compound 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one was studied as a corrosion inhibitor, indicating its potential in protecting metal surfaces (Hamani et al., 2017).
Environmental Applications
Compounds related to 2-(2-Nitrophenyl)propan-1-ol have been researched for environmental applications, particularly in biodiesel quality control:
- Fluorescent Markers for Biodiesel : The amphiphilic triazoanilines, synthesized from cardanol and glycerol, were evaluated for their use as fluorescent biomarkers, indicating their applicability in biodiesel quality control while demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).
Pharmaceutical and Synthetic Applications
In pharmaceutical and synthetic chemistry, derivatives of 2-(2-Nitrophenyl)propan-1-ol are utilized for synthesizing various compounds:
- Synthesis of Chiral Compounds : A chiral amino alcohol-based ligand was developed for the asymmetric alkynylation of aldehydes, leading to the preparation of corresponding propargylic alcohols with high enantiomeric excess, indicating the compound's importance in synthesizing pharmaceutically significant building blocks (Jiang & Si, 2004).
属性
IUPAC Name |
2-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPZPJJPWVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464325 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)propan-1-ol | |
CAS RN |
64987-77-5 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

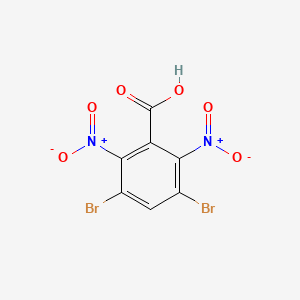
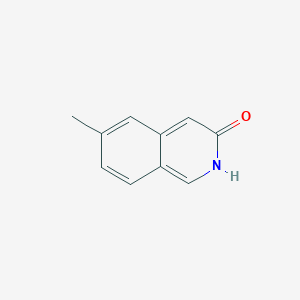
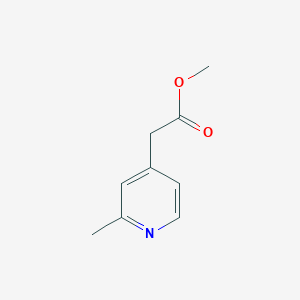

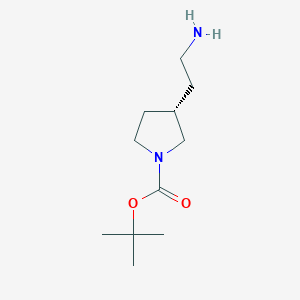
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
